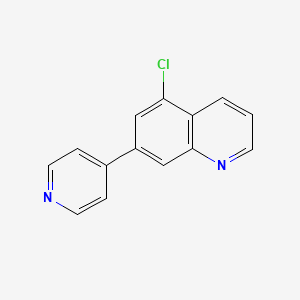
5-Chloro-7-(pyridin-4-YL)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-7-(pyridin-4-YL)quinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of both chlorine and pyridine substituents in this compound enhances its chemical reactivity and potential for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-(pyridin-4-YL)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki cross-coupling reaction , where a quinoline-based ligand is synthesized by coupling a chlorinated quinoline with a pyridine derivative . This reaction often requires a palladium catalyst and a base in an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-7-(pyridin-4-YL)quinoline undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles under suitable conditions.
Electrophilic substitution: The aromatic ring can participate in electrophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or amines in polar solvents.
Electrophilic substitution: Reagents like halogens or nitrating agents in acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products:
- Substituted quinolines
- Oxidized quinoline derivatives
- Reduced quinoline derivatives
Applications De Recherche Scientifique
Chemistry: 5-Chloro-7-(pyridin-4-YL)quinoline is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents .
Medicine: Quinoline derivatives, including this compound, are explored for their antimalarial, antimicrobial, and anticancer properties. The compound’s ability to inhibit specific enzymes and pathways is of particular interest in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and materials with specific electronic properties. Its stability and reactivity make it suitable for various applications .
Mécanisme D'action
The mechanism of action of 5-Chloro-7-(pyridin-4-YL)quinoline involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the formation of β-haematin, a crucial process in the life cycle of the malaria parasite . The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Camptothecin: An anticancer agent with a quinoline-based structure.
Mepacrine: Another antimalarial drug with a quinoline nucleus.
Uniqueness: 5-Chloro-7-(pyridin-4-YL)quinoline stands out due to its specific substitution pattern, which enhances its reactivity and potential for diverse applications. The presence of both chlorine and pyridine groups provides unique chemical properties that are not found in other quinoline derivatives .
Propriétés
Numéro CAS |
1211595-82-2 |
|---|---|
Formule moléculaire |
C14H9ClN2 |
Poids moléculaire |
240.69 g/mol |
Nom IUPAC |
5-chloro-7-pyridin-4-ylquinoline |
InChI |
InChI=1S/C14H9ClN2/c15-13-8-11(10-3-6-16-7-4-10)9-14-12(13)2-1-5-17-14/h1-9H |
Clé InChI |
JLBAAXDUOZKQBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2Cl)C3=CC=NC=C3)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



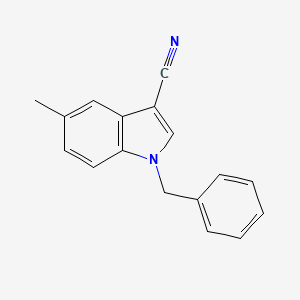


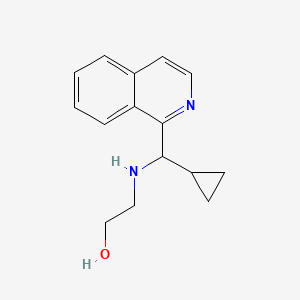
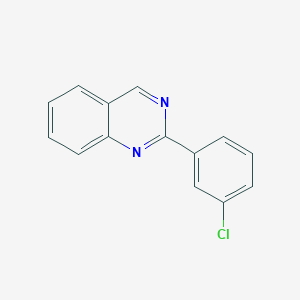
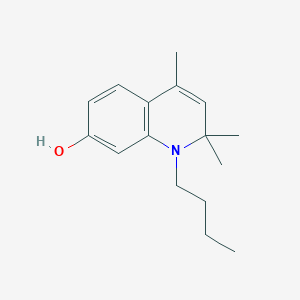
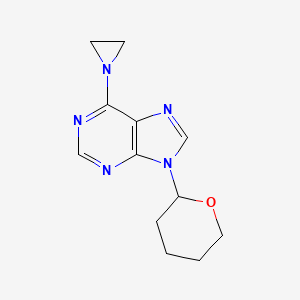

![5-Methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11868944.png)


![2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11868951.png)

